molecular formula C14H14ClNO3 B2563588 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde CAS No. 136918-66-6

4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde

Cat. No. B2563588
CAS RN: 136918-66-6
M. Wt: 279.72
InChI Key: CYXXVTLWYIGJJW-UHFFFAOYSA-N
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Description

4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C13H14ClNO2 . It is also known as Coumarin, 4-chloro-7-diethylamino .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Another method involves the integration of coumarin and benzothiazole acetonitrile .


Molecular Structure Analysis

The molecular structure of 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde has been studied using X-ray diffraction . The introduction of an electron-withdrawing substituent at C4 leads to localization of the double bond in the pyran ring and equalization of the bond lengths in the benzene ring .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of novel 7-chloro-4-aminoquinoline derivatives . It has also been used in the synthesis of a new fluorescent probe by integrating coumarin and benzothiazole acetonitrile .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.709 Da . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Fluorescent Dyes

This compound serves as a precursor in the synthesis of novel push-pull fluorescent dyes . These dyes are characterized by their strong electron acceptor and donor groups attached to a π-conjugated spacer, creating a system that exhibits significant changes in fluorescence upon interaction with target analytes . They are particularly useful in:

Organic Photosensitizers

As an organic photosensitizer, this compound finds applications in:

Synthesis of Diaminocoumarins

The reactions of this compound with primary and secondary amines lead to the formation of novel substituted 4,7-diaminocoumarins. These compounds have potential applications in:

Spectroscopic Probes

Lastly, the compound’s derivatives serve as spectroscopic probes. These probes are vital for:

properties

IUPAC Name

4-chloro-7-(diethylamino)-2-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-3-16(4-2)9-5-6-10-12(7-9)19-14(18)11(8-17)13(10)15/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXXVTLWYIGJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde

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